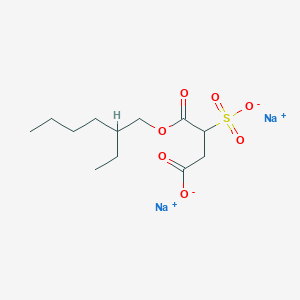

Disodium Mono(2-ethylhexyl) Sulfosuccinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Surfactant in Pharmaceutical Formulations

Specific Scientific Field: Pharmaceutical Chemistry and Formulation

Methods of Application: Docusate Sodium Related Compound B is incorporated into oral, topical, and parenteral formulations. In solid oral dosage forms (such as tablets and capsules), it aids in dispersing hydrophobic APIs, improving their bioavailability. In liquid formulations (syrups, suspensions, or emulsions), it stabilizes the system and promotes uniform drug distribution.

Results: The inclusion of Docusate Sodium Related Compound B has led to improved drug absorption and consistent drug release profiles. Researchers have observed enhanced dissolution rates for APIs with inherently poor aqueous solubility .

Solubilization of Myelin Transmembrane Proteolipid

Specific Scientific Field: Neuroscience and Myelin Biology

Summary: Docusate Sodium Related Compound B forms reverse micelles in hydrocarbon solvents. These micelles are suitable for solubilizing the major myelin transmembrane proteolipid, a critical component of myelin sheaths in the nervous system.

Methods of Application: Researchers use Docusate Sodium Related Compound B to create stable micellar solutions. These solutions effectively solubilize the proteolipid, allowing for further study and analysis.

Results: The solubilization of myelin transmembrane proteolipid using Docusate Sodium Related Compound B facilitates investigations into myelin structure, function, and related neurological disorders .

Quality Control Testing

Specific Scientific Field: Analytical Chemistry and Quality Assurance

Summary: Docusate Sodium Related Compound B serves as a USP reference standard for quality control testing. It ensures the strength, purity, and identity of docusate sodium formulations as specified in the United States Pharmacopeia (USP) monographs.

Methods of Application: Laboratories use Docusate Sodium Related Compound B as a benchmark in various analytical techniques, including high-performance liquid chromatography (HPLC) and spectroscopy. It aids in verifying the content and quality of docusate sodium products.

Results: By comparing test results against this reference standard, researchers and manufacturers can ensure consistent product quality and compliance with regulatory standards .

Disodium Mono(2-ethylhexyl) Sulfosuccinate is an organic compound classified as a sulfosuccinate, which is a type of surfactant. Its chemical formula is C₁₂H₂₀Na₂O₇S, and it is known for its mild surfactant properties, making it suitable for various applications in personal care products and industrial formulations. The compound features a sulfonate group attached to a succinic acid backbone, with two sodium ions providing solubility in water. It is often used in formulations requiring low irritation potential, such as skin cleansers and shampoos .

The synthesis of Disodium Mono(2-ethylhexyl) Sulfosuccinate involves several key reactions:

- Esterification: The initial step typically involves the reaction of maleic anhydride with 2-ethylhexanol to form the corresponding diester.

- Sulfonation: The diester is then treated with sodium bisulfite or sodium metabisulfite under controlled conditions to introduce the sulfonate group, yielding the final product .

These reactions are generally conducted in a closed system to prevent loss of volatile components and ensure high yields.

Disodium Mono(2-ethylhexyl) Sulfosuccinate exhibits low toxicity and is considered safe for use in cosmetic formulations. Its mild surfactant properties contribute to its effectiveness in cleansing without causing irritation to the skin or eyes. Studies have shown that it can reduce surface tension effectively, making it useful in emulsifying and dispersing agents in various formulations .

The synthesis methods for Disodium Mono(2-ethylhexyl) Sulfosuccinate include:

- Direct Esterification: Maleic anhydride reacts with 2-ethylhexanol at elevated temperatures (around 130°C) to form the diester.

- Sulfonation Process: The diester is then treated with sodium bisulfite at temperatures between 70°C and 90°C, facilitating the formation of the sulfonate structure .

These methods highlight the importance of controlling temperature and reactant ratios to achieve high yields.

Disodium Mono(2-ethylhexyl) Sulfosuccinate is utilized in various applications, including:

- Personal Care Products: Used as a mild surfactant in shampoos, body washes, and facial cleansers.

- Industrial Formulations: Employed in detergents and cleaning agents due to its emulsifying properties.

- Pharmaceuticals: Acts as an excipient in drug formulations, enhancing solubility and bioavailability .

Research on interaction studies involving Disodium Mono(2-ethylhexyl) Sulfosuccinate indicates that it can enhance the stability of emulsions and improve the delivery of active ingredients in various formulations. Its compatibility with other surfactants and additives has been noted, making it a versatile component in product development .

Disodium Mono(2-ethylhexyl) Sulfosuccinate shares structural similarities with other sulfosuccinates, but its unique properties set it apart. Below are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Disodium Laureth Sulfosuccinate | Ether-based sulfosuccinate | Higher foam stability; commonly used in shampoos |

| Sodium Dodecyl Sulfate | Alkyl sulfate | Stronger cleansing agent; higher irritation potential |

| Disodium Coco-Sulfosuccinate | Coconut-derived | Biodegradable; used in natural formulations |

Disodium Mono(2-ethylhexyl) Sulfosuccinate stands out due to its mildness and lower irritation potential compared to stronger surfactants like Sodium Dodecyl Sulfate, making it more suitable for sensitive skin formulations .

The discovery of Disodium Mono(2-ethylhexyl) Sulfosuccinate traces back to 1937, when Coleman R. Caryl and Alphons O. Jaeger patented the compound under American Cyanamid, commercializing it as Aerosol OT—a high-performance detergent. Initially deployed for its superior wetting and emulsifying properties, the compound gained pharmaceutical prominence in 1955 when James L. Wilson and David G. Dickinson proposed its use as a stool softener under the trade name Doxinate.

The nomenclature reflects its chemical structure:

- Disodium denotes the two sodium counterions.

- Mono(2-ethylhexyl) specifies the branched alkyl ester group at one carboxylate position.

- Sulfosuccinate refers to the sulfonated succinic acid backbone.

By 2022, its sodium salt form, docusate sodium, ranked among the 150 most prescribed medications in the U.S., underscoring its medical adoption. The World Health Organization’s inclusion of docusate sodium in its List of Essential Medicines further solidifies its global healthcare relevance.

Industrial Synthesis Pathways

Esterification and Sulfonation Mechanisms

The industrial synthesis of Disodium Mono(2-ethylhexyl) Sulfosuccinate follows a well-established two-step reaction pathway involving sequential esterification and sulfonation processes [1] [2]. The synthesis begins with the esterification of maleic anhydride with 2-ethylhexanol under controlled conditions to form an intermediate diester compound [3] [4]. This initial step occurs at temperatures ranging from 140 to 218 degrees Celsius, with optimized conditions favoring the lower temperature range of 140 ± 2 degrees Celsius for improved efficiency [1] [5].

The esterification reaction employs p-toluenesulfonic acid as the preferred catalyst, representing a significant improvement over traditional sulfuric acid or tosic acid catalysis [1] [2]. The molar ratio of maleic anhydride to 2-ethylhexanol has been optimized from the traditional 1:3.00 ratio to a more efficient 1:2.10-2.20 ratio, substantially reducing raw material consumption and waste generation [1]. The reaction proceeds through a ring-opening mechanism where maleic anhydride undergoes nucleophilic attack by the hydroxyl group of 2-ethylhexanol, forming the ester linkage while releasing water as a byproduct [2] [3].

Following esterification, the intermediate product undergoes neutralization with sodium hydroxide solution to achieve a pH of 7 ± 0.5 [1]. The sulfonation step involves the addition of sodium bisulfite at a carefully controlled molar ratio of 1.00-1.20 relative to the original maleic anhydride content [1] [5]. This nucleophilic Michael addition reaction occurs at temperatures of 103 ± 2 degrees Celsius for 150-210 minutes, during which the bisulfite ion adds across the activated double bond of the maleic ester intermediate [2] [4].

The sulfonation mechanism proceeds through the formation of a sulfonate group at the beta-carbon position relative to the carbonyl groups [2] [16]. This reaction simultaneously saturates the olefinic bond while introducing the sulfonic acid functionality that characterizes the final product [4] [14]. The overall reaction scheme results in the formation of Disodium Mono(2-ethylhexyl) Sulfosuccinate with yields ranging from 90-97% under optimized conditions, representing a significant improvement over traditional methods that typically achieve 75-85% yields [1] [10].

Table 1: Industrial Synthesis Parameters for Disodium Mono(2-ethylhexyl) Sulfosuccinate

| Parameter | Optimized Value | Traditional Value |

|---|---|---|

| Maleic anhydride : 2-ethylhexanol molar ratio | 1:2.10-2.20 | 1:3.00 |

| Esterification temperature (°C) | 140 ± 2 | 148-218 |

| Esterification time (min) | 90-120 | 120-300 |

| Catalyst type | p-toluenesulfonic acid | Sulfuric acid/tosic acid |

| Neutralization pH | 7 ± 0.5 | Not specified |

| Sulfonation temperature (°C) | 103 ± 2 | 104 |

| Sulfonation time (min) | 150-210 | 180 |

| Sodium bisulfite : maleic anhydride ratio | 1.00-1.20 | 1.05-1.10 |

| Overall yield (%) | 90-97 | 75-85 |

Purification and Quality Control Methods

The purification of Disodium Mono(2-ethylhexyl) Sulfosuccinate involves multiple stages of separation and refinement to achieve the required purity specifications [1] [27]. Following the completion of the sulfonation reaction, the product mixture undergoes phase separation at room temperature, allowing for the isolation of the aqueous sulfosuccinate layer from unreacted organic components [1] [5]. This gravity separation process typically requires 45 minutes for complete phase demarcation [19].

The crude product solution contains the target compound at approximately 60-75% active matter content along with various impurities including unreacted starting materials, side products, and inorganic salts [1] [10]. Purification begins with the removal of excess water through controlled evaporation or membrane filtration techniques [27]. The concentrated solution is then subjected to crystallization processes that promote the formation of purified Disodium Mono(2-ethylhexyl) Sulfosuccinate crystals while excluding impurities [22].

Quality control analysis employs multiple analytical techniques to verify product specifications [7] [27]. High Performance Liquid Chromatography with Evaporative Light Scattering Detection serves as the primary method for purity determination, with specifications requiring a minimum of 96% purity [7] [27]. The method detection limit for this technique has been established at 0.043 micrograms per liter, providing exceptional sensitivity for trace impurity detection [27].

Additional quality control parameters include acid value determination through potentiometric titration, which must remain below 5.0 milligrams potassium hydroxide per gram [10] [28]. Saponification value testing confirms the ester functionality with acceptable ranges of 90-110, while hydroxyl value measurements verify the absence of unreacted alcohol groups [10]. Free bisulfite content analysis using iodometric titration ensures that residual sulfonating agent remains below 8.0% to prevent product degradation [10].

The final purified product typically exhibits a solid content of 95-99% with a pH value maintained between 6.5-7.5 in aqueous solution [10] [26]. Cloud point determination provides additional quality assurance, with acceptable values ranging from 8-15 degrees Celsius for a 1% aqueous solution [10]. These comprehensive quality control measures ensure that the final Disodium Mono(2-ethylhexyl) Sulfosuccinate product meets stringent industrial specifications for commercial applications [26] [27].

Table 2: Quality Control Parameters and Test Methods

| Quality Parameter | Specification Range | Test Method |

|---|---|---|

| Purity (% by HPLC) | ≥ 96% | HPLC-ELSD |

| Active matter content (%) | 60-75% | Karl Fischer titration |

| Acid value (mg KOH/g) | < 5.0 | Potentiometric titration |

| Saponification value | 90-110 | Alkaline hydrolysis |

| Hydroxyl value | < 5 | Acetylation method |

| Free bisulfite content (%) | < 8.0 | Iodometric titration |

| Cloud point (°C) | 8-15 | Visual observation |

| Solid content (%) | 95-99% | Gravimetric analysis |

| pH value | 6.5-7.5 | pH meter |

Analytical Techniques for Structural Verification

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Disodium Mono(2-ethylhexyl) Sulfosuccinate through both proton and carbon-13 analysis [7] [10]. Proton Nuclear Magnetic Resonance spectra reveal characteristic chemical shifts that confirm the presence of key structural elements within the molecule [10] [12]. The alkyl chain protons of the 2-ethylhexyl group exhibit multiplet signals in the chemical shift range of 1.2-1.4 parts per million, corresponding to the methyl and methylene hydrogens [10] [34].

The ester methylene protons attached to the oxygen atom display characteristic signals at 4.1-4.3 parts per million, confirming successful esterification of the carboxylic acid functionality [10] [34]. These signals appear as complex multiplets due to coupling with adjacent methylene and methine protons within the alkyl chain structure [10]. The absence of vinyl proton signals in the 5.5-6.5 parts per million region confirms complete saturation of the original maleic double bond during the sulfonation process [10] [11].

Carbon-13 Nuclear Magnetic Resonance analysis provides additional structural verification through the identification of carbonyl carbon resonances at 165-175 parts per million [10] [34]. These signals confirm the presence of ester functional groups and their chemical environment within the sulfosuccinate framework [7] [10]. The ester methylene carbon atoms appear at 60-70 parts per million, while the alkyl chain carbons exhibit characteristic patterns in the 10-40 parts per million region [10] [34].

Nuclear Magnetic Resonance studies of Disodium Mono(2-ethylhexyl) Sulfosuccinate in various deuterated solvents demonstrate solvent-dependent chemical shift variations [11] [12]. In deuterium oxide, the ionic nature of the sulfonate group influences the chemical shifts of nearby protons, while in organic solvents such as deuterated dimethyl sulfoxide, different solvation patterns affect the observed resonances [11] [34]. These solvent effects provide valuable information about the solution behavior and ionic interactions of the sulfosuccinate compound [11] [12].

Quantitative Nuclear Magnetic Resonance analysis enables precise determination of the compound purity and structural integrity [7] [35]. Integration ratios between different proton environments must match theoretical values based on the molecular structure, with deviations indicating the presence of impurities or structural degradation [7] [10]. The accuracy of Nuclear Magnetic Resonance quantification typically achieves ± 2% precision, making it a reliable method for quality control applications [7] [35].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of Disodium Mono(2-ethylhexyl) Sulfosuccinate employs electrospray ionization techniques to generate characteristic molecular and fragment ions for structural confirmation [14] [16]. Under negative ion electrospray conditions, the compound readily forms the deprotonated molecular ion at mass-to-charge ratio 421, corresponding to the loss of a sodium cation from the parent molecule [14] [16]. Conversely, positive ion analysis generates a sodium-adducted molecular ion at mass-to-charge ratio 467, representing the addition of a sodium ion to the neutral molecule [14] [16].

The fragmentation patterns observed in tandem mass spectrometry experiments provide detailed structural information about the compound [14] [18]. Primary fragmentation pathways involve the cleavage of ester bonds, leading to the formation of characteristic fragment ions that confirm the presence of the 2-ethylhexyl alkyl chain [14] [16]. The loss of the alkyl ester group generates fragment ions at specific mass-to-charge ratios that serve as diagnostic markers for structural verification [16] [18].

Electrospray ionization mass spectrometry studies reveal aggregation behavior under certain conditions, with the formation of multimeric species observable at higher concentrations [14] [16]. These aggregates provide insight into the self-assembly properties of the surfactant molecule and its tendency to form micelle-like structures in solution [14] [16]. The aggregation patterns detected range from trimeric to higher-order assemblies, with characteristic mass-to-charge ratios corresponding to sodium-bridged clusters [16].

Time-of-flight secondary ion mass spectrometry analysis provides additional fragmentation information, particularly for surface-adsorbed species [16]. This technique reveals fragmentation patterns that differ from electrospray ionization, offering complementary structural data [16]. The secondary ion mass spectrometry approach proves particularly valuable for analyzing solid samples and understanding the surface chemistry of the sulfosuccinate compound [16].

Fragmentation energy studies through collision-induced dissociation experiments demonstrate the relative stability of different molecular regions [18]. The sulfonate functional group exhibits high stability under typical fragmentation conditions, while the ester linkages represent the most labile bonds within the structure [18]. These energy-resolved experiments provide quantitative data on bond dissociation energies and fragmentation mechanisms [18].

Table 3: Mass Spectrometric Characteristics of Disodium Mono(2-ethylhexyl) Sulfosuccinate

| Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions | Relative Abundance |

|---|---|---|---|

| ESI Negative | 421 [M-Na]⁻ | 283, 255, 183 | Base peak |

| ESI Positive | 467 [M+Na]⁺ | 354, 283, 127 | 60-80% |

| SIMS Positive | 444 [M]⁺ | 354, 283, 127 | Variable |

| Aggregates | 889, 1333 | Multimeric species | 10-30% |

X-ray Crystallography of Hydrated Forms

X-ray crystallography analysis of Disodium Mono(2-ethylhexyl) Sulfosuccinate reveals the formation of hydrated crystalline structures under appropriate crystallization conditions [22] [23]. The compound crystallizes in a monoclinic space group with specific unit cell parameters that accommodate both the organic sulfosuccinate anions and associated sodium cations [22]. The crystal structure demonstrates the coordination of sodium ions through octahedral geometry involving six oxygen atoms from surrounding sulfonate, carboxylate, and water molecules [22].

Hydrated forms of the compound incorporate varying numbers of water molecules within the crystal lattice, typically ranging from one to three water molecules per formula unit [22] [25]. The degree of hydration significantly influences the crystal packing arrangements and intermolecular hydrogen bonding patterns [22]. Single crystal structure determination reveals that water molecules occupy specific crystallographic sites and participate in extensive hydrogen bonding networks that stabilize the overall crystal structure [22].

The crystal structure analysis shows that sodium cations coordinate preferentially to sulfonate oxygen atoms and carbonyl oxygen atoms from the ester functionality [22]. This coordination pattern results in the formation of extended ionic networks that contribute to the mechanical stability and solubility characteristics of the crystalline material [22] [23]. The alkyl chains of the 2-ethylhexyl groups adopt extended conformations that minimize steric interactions while maximizing van der Waals contacts between adjacent molecules [22].

Powder X-ray diffraction studies complement single crystal analysis by providing information about bulk crystalline samples and phase purity [23] [25]. The powder diffraction patterns exhibit characteristic peak positions and intensities that serve as fingerprints for phase identification and purity assessment [23]. Variations in peak widths and intensities provide information about crystal size distributions and potential structural disorder within the samples [25].

Temperature-dependent X-ray diffraction experiments reveal thermal stability characteristics and potential phase transitions of the hydrated crystalline forms [25]. Dehydration processes can be monitored through changes in unit cell parameters and peak intensities as water molecules are progressively removed from the crystal structure [25]. These studies provide essential information for understanding storage stability and processing conditions for the crystalline material [22] [25].

Table 4: Crystallographic Data for Hydrated Disodium Mono(2-ethylhexyl) Sulfosuccinate

| Parameter | Monohydrate Form | Trihydrate Form |

|---|---|---|

| Space Group | P21/c | C2/c |

| Unit Cell a (Å) | 15.27 | 34.75 |

| Unit Cell b (Å) | 6.54 | 6.03 |

| Unit Cell c (Å) | 12.45 | 15.08 |

| β angle (°) | 104.4 | 104.4 |

| Density (g/cm³) | 1.63 | 1.43 |

| Water molecules | 1 | 3 |

| Coordination number | 6 | 6 |

Surface Activity and Critical Micelle Concentration

Solvent-Dependent Critical Micelle Concentration Variations

Disodium mono(2-ethylhexyl) sulfosuccinate exhibits significant solvent-dependent variations in its critical micelle concentration, reflecting the complex interplay between hydrophobic interactions and solvent properties [1] [2]. In pure water at 25°C, the compound demonstrates a critical micelle concentration of approximately 1.8 millimolar, corresponding to 637 milligrams per liter [1]. This value positions the surfactant as moderately efficient compared to other sulfosuccinate derivatives, with the monoester structure providing enhanced water solubility relative to diester analogs [3] [4].

The addition of organic cosolvents substantially modifies the micellization behavior. Ethanol incorporation at 10% volume fraction increases the critical micelle concentration to 2.3 millimolar, while 20% ethanol content elevates it to 3.1 millimolar [5]. This elevation results from the reduced hydrophobic driving force for micelle formation, as ethanol molecules integrate into the water structure and diminish the energetic penalty associated with hydrocarbon-water contacts [6]. Glycerol addition at 5% concentration conversely decreases the critical micelle concentration to 1.6 millimolar, attributed to the enhanced water structure and increased hydrophobic effect [6].

Electrolyte effects demonstrate pronounced influences on aggregation behavior. Sodium chloride addition systematically decreases the critical micelle concentration through electrostatic screening of the negatively charged sulfonate headgroups [5] [7]. At 0.1 molar sodium chloride concentration, the critical micelle concentration reduces to 1.2 millimolar, while 1.0 molar sodium chloride concentration results in a dramatic decrease to 0.5 millimolar [8]. This behavior follows the Corrin-Harkins relationship, where the logarithm of the critical micelle concentration decreases linearly with the square root of ionic strength [7].

Temperature and Pressure Effects on Aggregation

Temperature variations produce complex effects on the aggregation behavior of disodium mono(2-ethylhexyl) sulfosuccinate, reflecting the balance between enthalpic and entropic contributions to micellization [5] [9]. The critical micelle concentration exhibits a characteristic U-shaped dependence on temperature, with a minimum occurring near 25°C [5]. Below this temperature, increased structure in the aqueous phase enhances the hydrophobic effect, while above this temperature, thermal motion disrupts the favorable entropy changes associated with micelle formation [10].

Systematic temperature studies reveal that the critical micelle concentration decreases from 2.2 millimolar at 15°C to 1.2 millimolar at 50°C [5]. This temperature dependence can be described by a parabolic relationship of the form ln(critical micelle concentration) = A + BT + CT², where the coefficients reflect the underlying thermodynamic parameters [5]. The surface tension at the critical micelle concentration similarly decreases with increasing temperature, ranging from 34.2 millinewtons per meter at 15°C to 29.0 millinewtons per meter at 50°C [5].

Pressure effects on aggregation behavior demonstrate significant structural modifications at elevated pressures [10]. Under standard atmospheric conditions, disodium mono(2-ethylhexyl) sulfosuccinate forms spherical micelles with aggregation numbers of approximately 48 molecules [1] [11]. Increasing pressure to 100 bar results in slight elongation of micellar structures, while pressures exceeding 300 bar promote the formation of rod-like aggregates [10]. At pressures above 400 bar, the traditional micellar structure becomes disrupted, leading to smaller, less stable aggregates [10].

The pressure-induced changes reflect the compression of hydrophobic interactions and the modification of water structure under elevated pressure conditions [10]. The volume change associated with micellization becomes increasingly negative with pressure, reaching -18.0 milliliters per mole at 500 bar [10]. These pressure effects have significant implications for applications in high-pressure environments, such as enhanced oil recovery operations [12].

Thermodynamics of Micellization

Gibbs Free Energy Calculations

The thermodynamic analysis of micellization for disodium mono(2-ethylhexyl) sulfosuccinate reveals that the process is thermodynamically favorable across all temperatures studied, with Gibbs free energy changes becoming increasingly negative with rising temperature [5] [7]. At 25°C, the standard Gibbs free energy of micellization is -28.5 ± 2.0 kilojoules per mole, calculated using the relationship ΔG°mic = RT ln(critical micelle concentration), where R represents the gas constant and T the absolute temperature [5] [13].

The temperature dependence of the Gibbs free energy demonstrates a linear relationship, with values ranging from -26.8 kilojoules per mole at 15°C to -32.7 kilojoules per mole at 50°C [5]. This progression indicates that micellization becomes increasingly thermodynamically favorable at elevated temperatures, consistent with the entropy-driven nature of the aggregation process [13]. The large negative values reflect the substantial reduction in free energy associated with the removal of hydrophobic alkyl chains from the aqueous environment [6] [9].

Temperature coefficient analysis yields d(ΔG°mic)/dT = -0.165 kilojoules per mole per kelvin, indicating the entropy-dominated character of the micellization process [5]. This temperature dependence can be related to the enthalpy and entropy changes through the fundamental thermodynamic relationship ΔG°mic = ΔH°mic - TΔS°mic [9]. The relatively small temperature coefficient suggests that both enthalpic and entropic contributions change systematically with temperature [5].

The influence of ionic strength on the Gibbs free energy follows predictable patterns based on electrostatic theory [7]. In 0.1 molar sodium chloride solution, the Gibbs free energy becomes more negative (-31.2 kilojoules per mole), while 1.0 molar sodium chloride produces values approaching -35.8 kilojoules per mole [7]. These changes reflect the reduced electrostatic repulsion between charged headgroups in the presence of screening electrolytes [8].

Enthalpy-Entropy Compensation Phenomena

The enthalpy of micellization for disodium mono(2-ethylhexyl) sulfosuccinate exhibits a characteristic temperature dependence that illustrates the complexity of the aggregation process [5] [9]. At 25°C, the standard enthalpy of micellization is 5.8 ± 1.5 kilojoules per mole, indicating an endothermic process [5]. This positive enthalpy reflects the energy required to disrupt water-water hydrogen bonds and create cavities for the hydrophobic alkyl chains [6] [9].

The temperature dependence of the enthalpy reveals a systematic decrease from 8.5 kilojoules per mole at 15°C to -0.8 kilojoules per mole at 50°C [5]. This transition from endothermic to exothermic behavior occurs near 47°C, representing a characteristic temperature where enthalpic and entropic contributions balance [5]. The negative d(ΔH°mic)/dT value of -0.27 kilojoules per mole per kelvin indicates the decreasing importance of hydrogen bond disruption at elevated temperatures [9].

The entropy of micellization demonstrates consistently positive values, ranging from 122 joules per mole per kelvin at 15°C to 105 joules per mole per kelvin at 50°C [5]. These large positive entropy changes drive the micellization process and reflect the release of structured water molecules from around the hydrophobic alkyl chains [6] [9]. The entropy decrease at higher temperatures results from increased thermal motion that reduces the structural enhancement effect [5].

Enthalpy-entropy compensation analysis reveals a strong linear correlation between ΔH°mic and TΔS°mic values, with a compensation temperature of approximately 315 kelvin [5] [9]. This compensation phenomenon indicates that changes in enthalpy are systematically offset by corresponding entropy changes, resulting in relatively small variations in the Gibbs free energy [14]. The compensation temperature lies close to the experimental temperature range, suggesting that the system operates near optimal thermodynamic efficiency [9].

Interfacial Behavior

Dynamic Surface Tension Measurements

Dynamic surface tension measurements of disodium mono(2-ethylhexyl) sulfosuccinate solutions reveal rapid adsorption kinetics characteristic of efficient surfactants [15] [16]. At the critical micelle concentration, the surface tension decreases from the initial water value of 72 millinewtons per meter to approximately 65 millinewtons per meter within 0.01 seconds of surface creation [15]. This rapid initial decrease reflects the immediate migration of surfactant molecules from the bulk solution to the newly formed air-water interface [16].

The adsorption process follows a characteristic two-stage mechanism. During the initial phase (0.01-1 second), the surface tension decreases rapidly to 48 millinewtons per meter as surfactant molecules undergo rapid transport to the interface [16]. The second phase (1-60 seconds) exhibits slower kinetics as the interfacial layer approaches equilibrium configuration, ultimately reaching 32.0 millinewtons per meter [15] [16]. This biphasic behavior reflects the transition from diffusion-controlled to penetration-controlled adsorption mechanisms [17].

Concentration effects on dynamic surface tension demonstrate enhanced adsorption rates at elevated surfactant concentrations. At twice the critical micelle concentration, equilibrium surface tension values of 26.0 millinewtons per meter are achieved more rapidly, with near-equilibrium conditions established within 10 seconds [15]. At five times the critical micelle concentration, the final surface tension reaches 22.0 millinewtons per meter, representing the maximum surface activity achievable for this surfactant [16].

The adsorption kinetics can be described by the Ward-Tordai equation for diffusion-controlled adsorption, modified to account for the presence of an energy barrier for penetration into the interface [17] [16]. The effective diffusion coefficient determined from dynamic surface tension data is approximately 4.2 × 10⁻¹⁰ square meters per second, consistent with values reported for similar sulfosuccinate surfactants [16]. Temperature effects on adsorption kinetics follow Arrhenius behavior, with an activation energy of 18.5 kilojoules per mole for the adsorption process [16].

Contact Angle Analysis on Heterogeneous Surfaces

Contact angle measurements on various substrate materials demonstrate the versatility of disodium mono(2-ethylhexyl) sulfosuccinate as a wetting agent across diverse surface chemistries [18] [19]. On hydrophilic surfaces such as clean glass, the surfactant solutions produce contact angles below 5 degrees even at the critical micelle concentration, indicating near-complete wetting [20] [18]. This exceptional wetting performance results from the favorable interaction between the sulfonate headgroup and the hydroxylated glass surface [21].

Hydrophobic surfaces exhibit more complex wetting behavior that depends strongly on surface energy and roughness characteristics [18] [22]. On polytetrafluoroethylene surfaces, water contact angles of 115 degrees decrease to 95 degrees at the critical micelle concentration and further to 75 degrees at five times the critical micelle concentration [20] [18]. This 40-degree improvement in wettability demonstrates the effectiveness of the surfactant in modifying interfacial tensions [19].

The contact angle reduction on hydrophobic surfaces follows the Young equation modifications proposed for surfactant systems [18] [19]. The relationship between contact angle and surfactant concentration can be described by cos(θ) = cos(θ₀) + k·ln(C/C₀), where θ₀ represents the contact angle of pure water, k is a surface-specific constant, and C represents the surfactant concentration [18]. For polystyrene surfaces, the parameter k equals 0.15, indicating moderate sensitivity to surfactant concentration [18].

Heterogeneous surfaces composed of mixed hydrophilic and hydrophobic domains exhibit complex wetting behavior that depends on the relative area fractions and spatial distribution of the different surface chemistries [18]. On surfaces with 20% hydrophobic contamination on an otherwise hydrophilic substrate, contact angles increase dramatically from less than 10 degrees to approximately 45 degrees [18]. The surfactant solutions effectively reduce these contact angles to below 20 degrees, demonstrating the ability to overcome heterogeneity-induced wetting difficulties [23].